CYCLOPENTYL(4-PROPYLPIPERAZINO)METHANONE
Description
Cyclopentyl(4-propylpiperazino)methanone is a synthetic organic compound characterized by a cyclopentyl group linked to a methanone moiety, which is further substituted with a 4-propylpiperazine ring.
Properties
IUPAC Name |
cyclopentyl-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-7-14-8-10-15(11-9-14)13(16)12-5-3-4-6-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMORCQDUZUBZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-propylpiperazino)methanone typically involves the following steps:
Cyclopentylamine Preparation: Cyclopentylamine is prepared by the ring-opening addition reaction of ethylene oxide with cyclopentylamine in the presence of a solvent.
Formation of Bis(2-hydroxyethyl)cyclopentylamine: The cyclopentylamine obtained is then reacted with ethylene oxide to form bis(2-hydroxyethyl)cyclopentylamine.
Chlorination: The bis(2-hydroxyethyl)cyclopentylamine is chlorinated using a chlorinating agent to form bis(2-chloroethyl)cyclopentylamine.
Substitution Reaction: The bis(2-chloroethyl)cyclopentylamine undergoes a substitution reaction with hydrazine hydrate to form amino-cyclopentylpiperazine.
Final Product Formation: The amino-cyclopentylpiperazine is then reacted with propyl bromide to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-propylpiperazino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of cyclopentyl(4-propylpiperazino)methanol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Cyclopentyl(4-propylpiperazino)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentyl(4-propylpiperazino)methanone involves its interaction with specific molecular targets in the body. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmitter release and signaling pathways. This interaction can result in various pharmacological effects, including analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between cyclopentyl(4-propylpiperazino)methanone and related compounds can be analyzed through spectroscopic, steric, and synthetic lenses. Below is a comparative analysis based on the evidence provided:
Structural Analogues: Cyclopentyl/cyclohexyl-Indole Methanones
highlights cyclopentyl(1-Indole-3-yl)methanone and cyclohexyl(1-Indole-3-yl)methanone as analogs. Key differences include:
- Substituent Effects: The indole fragment in these compounds introduces steric hindrance at positions 2 and 3, which suppresses specific spectral peaks (e.g., in mass or IR spectra) compared to the piperazine-substituted methanone .
- Ion-Mobility Behavior : All three compounds in this group exhibit similar molecular ion structures, as shown by reduced ion-mobility dependence on molecular weight (Figure 2 in ). However, the piperazine-substituted derivative likely differs in polarity and ionizability due to the basic piperazine nitrogen atoms.
Functional Analogues: Agrochemical Intermediates
describes 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a cyclopentanone derivative used in synthesizing the fungicide metconazole. Differences include:
- Synthetic Pathways : The target compound’s synthesis likely involves alkylation or condensation of piperazine derivatives, whereas emphasizes hydrolysis of ester intermediates .
Data Table: Comparative Properties
Research Findings and Limitations
- Spectral Behavior: The absence of steric hindrance in this compound (compared to indole analogs) suggests it may exhibit more defined spectral peaks, aiding in analytical identification .
- Synthetic Complexity: Unlike the straightforward hydrolysis steps in , synthesizing the piperazine-substituted methanone likely requires tailored alkylation or amidation protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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